molecular formula C15H15IO B061290 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene CAS No. 163930-30-1

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

Cat. No. B061290
CAS RN: 163930-30-1
M. Wt: 338.18 g/mol
InChI Key: YEEFLZIZMHPFFY-UHFFFAOYSA-N
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Description

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene, commonly known as IEPB, is a chemical compound that has been extensively studied in the scientific community. IEPB is an organoiodine compound and is a derivative of phenol, with a phenoxy group attached to a benzene ring. It has a wide range of applications in the fields of chemistry, biochemistry and medicine. IEPB is used in the synthesis of various compounds and has been studied for its potential uses in the treatment of various diseases.

Scientific Research Applications

Medicinal Chemistry

This compound, being a derivative of phenoxy acetamide, has potential applications in medicinal chemistry . Phenoxy acetamide and its derivatives have been studied for their pharmacological activities, and they have shown promise as therapeutic candidates .

Antioxidant Screening

Compounds similar to “1-((4-(2-Iodoethyl)phenoxy)methyl)benzene” have shown great activity in antioxidant screening . This suggests potential applications in the development of antioxidant drugs.

Organic-Inorganic Hybrid Compounds

“(2-Iodoethyl)benzene”, a compound structurally similar to “1-((4-(2-Iodoethyl)phenoxy)methyl)benzene”, has been used as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds have potential applications in various fields, including materials science and electronics.

Antiviral Agents

“(2-Iodoethyl)benzene” has also been used in the preparation of dioxane-based antiviral agents . This suggests that “1-((4-(2-Iodoethyl)phenoxy)methyl)benzene” could potentially be used in the development of new antiviral drugs.

Synthesis of Biologically Active Substances

The compound can be used in the synthesis of synthetic, semi-synthetic, and natural biologically active substances . These substances can be studied for their molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .

Design of New Pharmaceuticals

The compound can be used in the design of new pharmaceuticals . Medicinal chemists can use it to design an integrated and developing system that portends an era of novel and safe tailored drugs .

properties

IUPAC Name

1-(2-iodoethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEFLZIZMHPFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439784
Record name 2-(4-benzyloxyphenyl)ethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

CAS RN

163930-30-1
Record name 2-(4-benzyloxyphenyl)ethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-benzyloxy-phenyl)-ethanol (78.72 g, 0.34 mol) in methylene chloride (400 ml) is added triethylamine (67.3 ml, 0.44 mol, 1.4 eq), then at 0° C. is added mesylchloride (34.8 ml, 0.44 mol, 1.3 eq). The reaction mixture is stirred at 0° C. for 30 minutes and allowed to rise to room temperature. The reaction mixture is extracted with methylene chloride (2×300 ml), the combined organic layers are then washed with brine (2×300 ml) and concentrated under vacuum. To the crude product in solution in ethyl acetate (600 ml) is added sodium iodide (67.2 g, 0.44 mol, 1.3 eq) and the reaction mixture is stirred under reflux for 6 hours. After filtration, the organic layer is washed with brine (3×400 ml), dried with Na2SO4, filtered and concentrated under vacuum. 1-Benzyloxy-4-(2-iodo-ethyl)-benzene is isolated after crystallization with diethyl ether (116.5 g, 86%).
Quantity
78.72 g
Type
reactant
Reaction Step One
Quantity
67.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
67.2 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

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